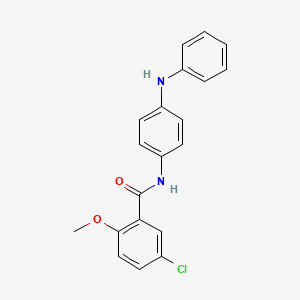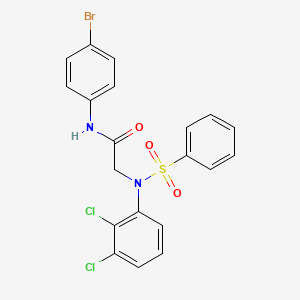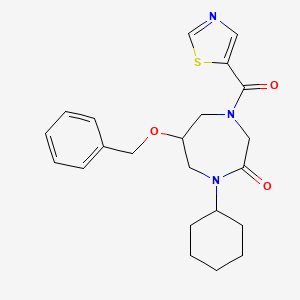
6-methyl-2-(phenylamino)-5-propylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(phenylamino)-5-propylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a substituted phenylamine with a pyrimidine precursor in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-(phenylamino)-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
6-methyl-2-(phenylamino)-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(phenylamino)-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimethamine: An antimalarial drug with a similar pyrimidine structure.
Cyproheptadine: An antihistamine with structural similarities.
Mepacrine: An antiprotozoal agent with a related chemical framework.
Uniqueness
6-methyl-2-(phenylamino)-5-propylpyrimidin-4(3H)-one stands out due to its unique combination of a methyl group at the 6-position and a propyl group at the 5-position, which may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
2-anilino-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-7-12-10(2)15-14(17-13(12)18)16-11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFXZHIPHLRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one](/img/structure/B6115255.png)


![methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(Z)-N-(phenanthridin-6-ylamino)-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![1-(2,1,3-benzoxadiazol-5-yl)-N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine](/img/structure/B6115287.png)
![2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B6115302.png)
![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B6115318.png)
